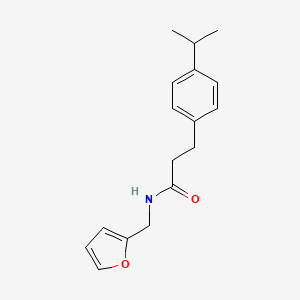![molecular formula C19H21ClN2O2 B4632058 1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)
1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine
描述
1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has been the focus of scientific research in recent years. CPP belongs to the class of piperazine derivatives and has shown potential in various applications, including scientific research and drug development.
作用机制
CPP acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. By binding to the receptor, CPP prevents the activation of the receptor by glutamate, which is an excitatory neurotransmitter. This inhibition of the NMDA receptor has been shown to have neuroprotective effects and has potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. CPP has also been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. CPP is also relatively stable and can be easily synthesized in large quantities. However, CPP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
未来方向
CPP has shown promise in various scientific research applications, and there are several future directions for its use. One area of research is the development of CPP analogues with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of CPP in neurological disorders, such as Alzheimer's disease and stroke. Additionally, the role of the NMDA receptor in learning and memory processes continues to be an active area of research, and CPP is likely to play a significant role in future studies.
Conclusion
In conclusion, CPP is a potent NMDA receptor antagonist that has shown potential in various scientific research applications. CPP has been synthesized using a reliable method, and its mechanism of action and biochemical and physiological effects have been extensively studied. CPP has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Overall, CPP is a valuable tool for investigating the role of the NMDA receptor in neurological disorders and learning and memory processes.
科学研究应用
CPP has been widely used in scientific research, particularly in studies related to the central nervous system. CPP has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders. CPP has also been used as a tool to study the role of the NMDA receptor in learning and memory processes.
属性
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15(24-18-10-6-5-9-17(18)20)19(23)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYFKLRGYAFTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)
![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)
![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)
![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)
![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4632065.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)
![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)